![molecular formula C13H13NO5 B2997792 2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate CAS No. 2034488-44-1](/img/structure/B2997792.png)
2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate is an organic compound that features a bifuran moiety linked to an amino group, which is further connected to an oxoethyl acetate group
作用機序
Target of Action
Similar compounds often interact with enzymes involved in amino acid synthesis and metabolism .
Mode of Action
For instance, it might bind to the active site of an enzyme, altering its function and leading to changes in the metabolic pathways .
Biochemical Pathways
The compound likely affects biochemical pathways related to amino acid synthesis and metabolism. For instance, it might influence the acetate pathway, which is involved in the biosynthesis of polyketides and related compounds . It could also impact the metabolism of the glutamate family of amino acids .
Pharmacokinetics
Similar compounds often exhibit properties such as absorption, distribution, metabolism, and excretion (adme) that influence their bioavailability .
Result of Action
It’s plausible that it could lead to changes in protein synthesis or other cellular processes due to its potential interaction with enzymes involved in amino acid metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the amino group: The bifuran compound is then reacted with an amine, such as methylamine, under controlled conditions to form the bifuran-amino intermediate.
Formation of the oxoethyl acetate group: The final step involves the reaction of the bifuran-amino intermediate with ethyl acetate in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl propionate: Similar structure but with a propionate group instead of an acetate group.
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bifuran moiety enhances its potential for aromatic interactions, while the oxoethyl acetate group provides additional sites for chemical modification and interaction with biological targets.
特性
IUPAC Name |
[2-[[5-(furan-3-yl)furan-2-yl]methylamino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-9(15)18-8-13(16)14-6-11-2-3-12(19-11)10-4-5-17-7-10/h2-5,7H,6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHIUJILKFNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
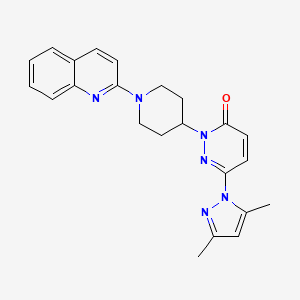
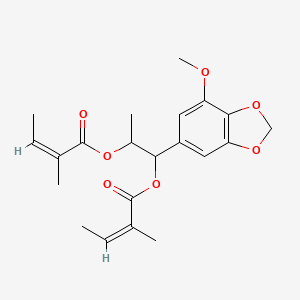
![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)
![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)
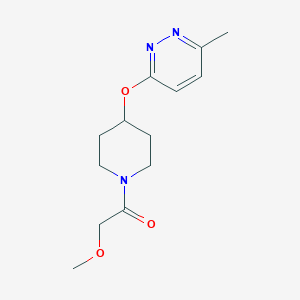
![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)
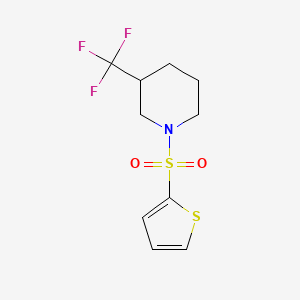

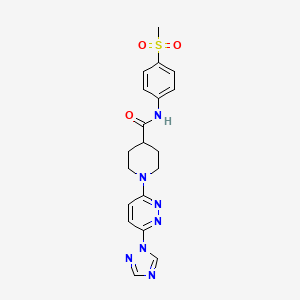
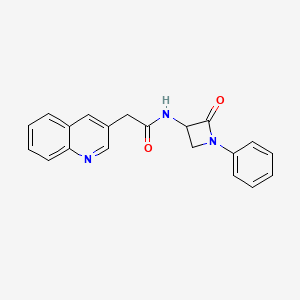
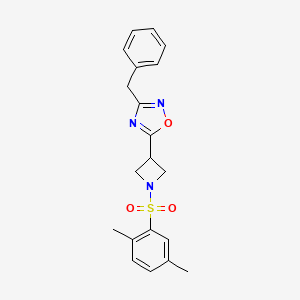
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2997731.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)
